molecular formula C20H23N3O6 B14970741 N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-N2-(furan-2-ylmethyl)oxalamide

N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-N2-(furan-2-ylmethyl)oxalamide

Cat. No.: B14970741
M. Wt: 401.4 g/mol
InChI Key: UOBKHTIVLRLDJS-UHFFFAOYSA-N
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Description

N’-[2-(2H-1,3-BENZODIOXOL-5-YL)-2-(MORPHOLIN-4-YL)ETHYL]-N-[(FURAN-2-YL)METHYL]ETHANEDIAMIDE is a complex organic compound that features a benzodioxole ring, a morpholine ring, and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[2-(2H-1,3-BENZODIOXOL-5-YL)-2-(MORPHOLIN-4-YL)ETHYL]-N-[(FURAN-2-YL)METHYL]ETHANEDIAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 1-(2H-1,3-benzodioxol-5-yl)ethan-1-ol with morpholine under specific conditions to form an intermediate product . This intermediate is then reacted with furan-2-carbaldehyde in the presence of a suitable catalyst to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N’-[2-(2H-1,3-BENZODIOXOL-5-YL)-2-(MORPHOLIN-4-YL)ETHYL]-N-[(FURAN-2-YL)METHYL]ETHANEDIAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine and furan rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N’-[2-(2H-1,3-BENZODIOXOL-5-YL)-2-(MORPHOLIN-4-YL)ETHYL]-N-[(FURAN-2-YL)METHYL]ETHANEDIAMIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of N’-[2-(2H-1,3-BENZODIOXOL-5-YL)-2-(MORPHOLIN-4-YL)ETHYL]-N-[(FURAN-2-YL)METHYL]ETHANEDIAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[2-(2H-1,3-BENZODIOXOL-5-YL)-2-(MORPHOLIN-4-YL)ETHYL]-N-[(FURAN-2-YL)METHYL]ETHANEDIAMIDE is unique due to its combination of benzodioxole, morpholine, and furan rings, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research applications.

Properties

Molecular Formula

C20H23N3O6

Molecular Weight

401.4 g/mol

IUPAC Name

N'-[2-(1,3-benzodioxol-5-yl)-2-morpholin-4-ylethyl]-N-(furan-2-ylmethyl)oxamide

InChI

InChI=1S/C20H23N3O6/c24-19(21-11-15-2-1-7-27-15)20(25)22-12-16(23-5-8-26-9-6-23)14-3-4-17-18(10-14)29-13-28-17/h1-4,7,10,16H,5-6,8-9,11-13H2,(H,21,24)(H,22,25)

InChI Key

UOBKHTIVLRLDJS-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(CNC(=O)C(=O)NCC2=CC=CO2)C3=CC4=C(C=C3)OCO4

Origin of Product

United States

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